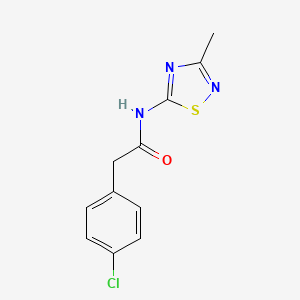![molecular formula C23H25ClN2O3S B11367607 2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11367607.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a thiazole ring, and a propanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate halogenating agent to introduce the phenoxy group.
Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring, which can be achieved through the reaction of 4-methoxyphenyl isothiocyanate with an appropriate amine.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the thiazole intermediate under suitable conditions to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Chlor-3,5-dimethylphenoxy)-2-methylpropansäure
- 2-(4-Chlor-3,5-dimethylphenoxy)-N-(Pyridin-3-ylmethyl)propanamid
Einzigartigkeit
2-(4-Chlor-3,5-dimethylphenoxy)-N-{2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C23H25ClN2O3S |
|---|---|
Molekulargewicht |
445.0 g/mol |
IUPAC-Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide |
InChI |
InChI=1S/C23H25ClN2O3S/c1-14-11-20(12-15(2)21(14)24)29-16(3)22(27)25-10-9-18-13-30-23(26-18)17-5-7-19(28-4)8-6-17/h5-8,11-13,16H,9-10H2,1-4H3,(H,25,27) |
InChI-Schlüssel |
AKNPMDMQFVTFOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide](/img/structure/B11367527.png)
![2-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11367530.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B11367537.png)
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11367545.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(propanoylamino)benzamide](/img/structure/B11367558.png)

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B11367569.png)
![N-[(5-methylfuran-2-yl)methyl]-3-nitro-N-(pyridin-2-yl)benzamide](/img/structure/B11367570.png)
![4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11367583.png)
![5-Phenyl-4-(propylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B11367589.png)
![3-methyl-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11367593.png)
![2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11367601.png)
![2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11367606.png)
![2-(4-bromophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11367611.png)
